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molecular formula C12H17N3O2 B8312962 3-[2-(6-Methoxypyrazin)yl]-1-azabicyclo [2.2.2]octan-3-ol

3-[2-(6-Methoxypyrazin)yl]-1-azabicyclo [2.2.2]octan-3-ol

Cat. No. B8312962
M. Wt: 235.28 g/mol
InChI Key: YAIHOMJJIKGYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05260293

Procedure details

t-Butyllithium (20 ml of a 1.7M solution in pentane, 35.3 mmol) was added dropwise to a rapidly stirred solution of 2-methoxy-6-iodopyrazine (4.17 g, 17.6 mmol) in ether (80 ml), at -40° C. After 0.25 h a solution of quinuclidinone (2.21 g, 17.6 mmol) in ether (60 ml) was added dropwise and the reaction mixture warmed to room temperature and stirred for 2 h. Water (35 ml) was added and extracted with ethylacetate (4×100 ml). The combined extracts were dried (Na2SO4), the solvent removed under vacuum and, the residue chromatographed through alumina, eluting with dichloromethane/methanol (93:7) to give 3-[2-(6-methoxypyrazin)yl]-1-azabicyclo [2.2.2]octan-3-ol (1.65 g); δ (360 MHz, CDCl3) 1.37-1.51 (3H,m, --CH2 and CH of CH2); 1.70-1.90(1H, brs, OH); 1.94-1.96-(1H,m,CH); 2.20-2.32(1H,m,CH of CH2); 2.80-3.10(5H,m,2×CH2 and CH of CH2) 3.74(1H,dd, J=2 and 14.6 Hz, CH of CH2); 3.99(3H,s,Me); 8.15(1H,s,pyrazine-H); 8.39(1H,s,pyrazine-H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
35 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])(C)(C)C.[CH3:6][O:7][C:8]1[CH:13]=[N:12][CH:11]=[C:10](I)[N:9]=1.[N:15]12[CH2:22][CH2:21][CH:18]([CH2:19][CH2:20]1)[CH2:17][C:16]2=O.[OH2:24]>CCCCC.CCOCC>[CH3:6][O:7][C:8]1[CH:13]=[N:12][CH:11]=[C:10]([C:17]2([OH:24])[CH:18]3[CH2:21][CH2:22][N:15]([CH2:20][CH2:19]3)[CH2:16]2)[N:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4.17 g
Type
reactant
Smiles
COC1=NC(=CN=C1)I
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Name
Quantity
80 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
2.21 g
Type
reactant
Smiles
N12C(CC(CC1)CC2)=O
Name
Quantity
60 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate (4×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue chromatographed through alumina
WASH
Type
WASH
Details
eluting with dichloromethane/methanol (93:7)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=NC(=CN=C1)C2(CN3CCC2CC3)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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